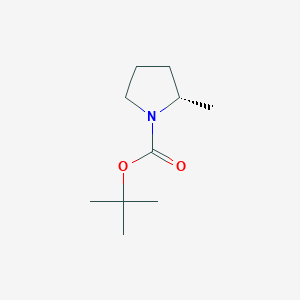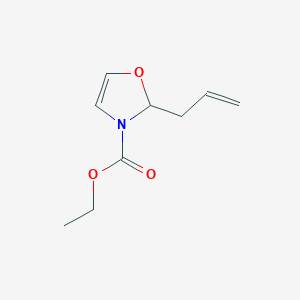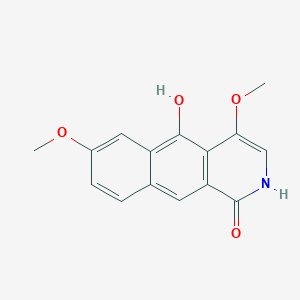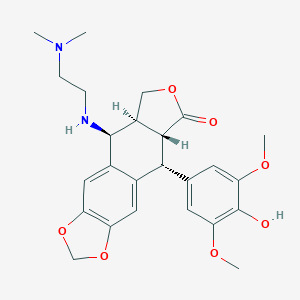
Misoprostol a
Übersicht
Beschreibung
Misoprostol is a synthetic prostaglandin E1 analog . It is used to prevent stomach ulcers from developing during treatment with aspirin or a nonsteroidal anti-inflammatory drug (NSAID) . Misoprostol oral tablets contain either 100 mcg or 200 mcg of misoprostol . It is a water-soluble, viscous liquid .
Chemical Reactions Analysis
Misoprostol is a synthetic prostaglandin E1 analog that stimulates prostaglandin E1 receptors on parietal cells in the stomach to reduce gastric acid secretion . Mucus and bicarbonate secretion are also increased along with thickening of the mucosal bilayer so the mucosa can generate new cells .
Physical And Chemical Properties Analysis
Misoprostol is a water-soluble, viscous liquid . The DSC thermograms of the films showed no evidence of a −33°C transition, which is characteristic of pure misoprostol .
Wissenschaftliche Forschungsanwendungen
Misoprostol: A Comprehensive Analysis of Scientific Research Applications: Misoprostol, also known by its chemical name “CR40KV45OJ”, is a synthetic prostaglandin E1 (PGE1) analog that has various applications in medical research and practice. Below is a detailed analysis of six unique applications of Misoprostol in different fields of scientific research.
Obstetrics and Gynecology
Misoprostol is widely used in obstetrics and gynecology for labor induction, cervical ripening, and the prevention and treatment of postpartum hemorrhage. It is preferred due to its cost-effectiveness and stability at room temperature. Studies have shown that low doses of oral Misoprostol are effective in achieving vaginal delivery with a lower rate of uterine hyperstimulation compared to vaginal dinoprostone .
Gastrointestinal Motility
Research indicates that Misoprostol can increase bowel movements, which is beneficial in conditions where enhanced gastrointestinal motility is desired. It has been compared with techniques like gum-chewing for accelerating the resumption of normal intestinal movements .
Labor Induction Protocols
Misoprostol’s multifaceted applications in obstetrics cover protocols for early pregnancy loss to labor induction at term. Its safety profile and impact on birth equity have been explored extensively, making it a valuable tool across different trimesters .
Cervical Softening and Dilation
The efficacy of Misoprostol as a cervical ripening agent is well-documented. Its dose-dependent effects include cervical softening and dilation, as well as the induction of uterine contractions by contracting smooth muscle fibers in the myometrium .
Medication Abortion
Misoprostol alone has been studied as an effective regimen for medication abortion. The dosage and route of administration have been researched to establish the most effective protocols for inducing abortion with Misoprostol .
Pharmacokinetics Across Different Routes
The pharmacokinetic parameters of Misoprostol vary depending on the route of administration. Studies have compared sublingual, oral, vaginal, and rectal administration to determine the most effective method for various clinical applications .
Wirkmechanismus
Target of Action
Misoprostol primarily targets prostaglandin E1 receptors located on parietal cells in the stomach and on the uterus and cervix . These receptors play a crucial role in gastric acid secretion and uterine contractions .
Mode of Action
Misoprostol interacts with its targets by stimulating prostaglandin E1 receptors. In the stomach, this stimulation reduces gastric acid secretion . In the uterus and cervix, it increases the strength and frequency of contractions and decreases cervical tone . Additionally, misoprostol increases mucus and bicarbonate secretion and thickens the mucosal bilayer, enabling the mucosa to generate new cells .
Biochemical Pathways
Misoprostol affects several biochemical pathways. It inhibits the secretion of gastric acid by acting upon gastric parietal cells, leading to decreased intracellular cyclic AMP levels and decreased proton pump activity at the apical surface of the parietal cell . This action helps prevent NSAID-induced gastric ulcers .
Pharmacokinetics
Misoprostol is extensively absorbed when administered orally, rectally, or vaginally . It binds to proteins at a rate of 80-90% and is metabolized in the liver to misoprostic acid . Its elimination half-life is 20-40 minutes, and it is excreted in the urine (80%) . The peak concentration is achieved about 30 minutes after sublingual and oral administration, whereas following vaginal administration, it takes 75 minutes .
Result of Action
The molecular and cellular effects of misoprostol’s action are diverse. In the stomach, it reduces the risk of serious ulcer complications such as bleeding . In the uterus, it can induce labor, cause an abortion, and treat postpartum bleeding due to poor contraction of the uterus . It is also used for the prevention of NSAID-induced gastric ulcers .
Action Environment
The efficacy and stability of misoprostol can be influenced by environmental factors. For instance, the vaginal route of administration may be more efficient, and some adverse events may occur less frequently when misoprostol is administered orally
Safety and Hazards
Zukünftige Richtungen
Misoprostol is widely used in obstetrics and gynecology for medical abortion, cervical priming, and induction of labor . The effectiveness of the drugs in the two drug groups combined with oxytocin and methylergometrine is higher than the misoprostol group alone . An outpatient approach was deemed more satisfactory against surgical maneuvers and hospitalizations by patients since family support influenced their pain coping mechanism .
Eigenschaften
IUPAC Name |
methyl 7-[(1R,2S)-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,14-15,18-19,25H,4-9,12-13,16-17H2,1-3H3/b11-10+/t18-,19+,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWJVIUDOHXKHI-PWNUKQCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C=CC(=O)C1CCCCCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-[(1R,2S)-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |
CAS RN |
58682-86-3 | |
| Record name | 16-Hydroxy-16-methyl-9-oxo-prosta-10,13-dien-1-oic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058682863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MISOPROSTOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR40KV45OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Misoprostol?
A: Misoprostol is a synthetic prostaglandin E1 (PGE1) analog. It exerts its effects by binding to and activating prostaglandin E receptors, primarily the EP2 and EP3 subtypes. These receptors are found in various tissues throughout the body, including the uterus, cervix, and gastrointestinal tract. []
Q2: How does Misoprostol binding to EP receptors lead to its observed effects on the uterus?
A: Activation of EP2 and EP3 receptors in the myometrium (uterine muscle) leads to an increase in intracellular calcium levels. This increase in calcium ultimately results in myometrial contractions, contributing to the expulsion of uterine contents. []
Q3: Aside from its effects on the uterus, what are other notable physiological effects of Misoprostol?
A: Misoprostol also impacts the gastrointestinal tract. By binding to EP receptors in the stomach, it stimulates the production of protective mucus and reduces gastric acid secretion. This makes it clinically useful for preventing and treating gastric ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs). []
Q4: What is the molecular formula and weight of Misoprostol?
A4: Misoprostol has a molecular formula of C22H38O5 and a molecular weight of 382.53 g/mol.
Q5: How stable is Misoprostol under different storage conditions?
A: Misoprostol is recognized for its stability at room temperature, a significant advantage over other prostaglandins like Dinoprostone. [] This stability makes it particularly suitable for use in resource-limited settings where maintaining a cold chain for medication storage can be challenging. []
Q6: Does Misoprostol's formulation (e.g., tablets, vaginal inserts) affect its stability?
A: While Misoprostol is generally stable, its formulation can influence its stability under specific conditions. More research is needed to fully understand how different formulations impact long-term stability. []
Q7: Does Misoprostol exhibit any catalytic properties?
A7: Misoprostol's primary mechanism of action involves binding to and activating receptors, not directly catalyzing chemical reactions. Therefore, it's not typically considered a catalyst.
Q8: How is Misoprostol absorbed and metabolized in the body?
A: Misoprostol is rapidly absorbed following oral or vaginal administration. It is extensively metabolized in the liver to its active metabolite, misoprostol acid. [, ] Further research comparing the pharmacokinetics of different routes of administration (oral, vaginal, buccal, rectal) would be valuable. []
Q9: What types of in vitro and in vivo models are used to study the effects of Misoprostol?
A: In vitro studies might involve isolated uterine tissues or cell lines to investigate Misoprostol's direct effects on myometrial contractility. Animal models, such as rodents or rabbits, are often employed for in vivo studies. [] These models can provide information about the drug's efficacy, pharmacokinetics, and potential toxicity.
Q10: Are there any known mechanisms of resistance to Misoprostol's effects?
A: While Misoprostol is generally effective, there can be variations in individual responses. Research investigating potential mechanisms underlying these variations, such as differences in receptor expression or downstream signaling pathways, is crucial. []
Q11: Are there any ongoing efforts to develop novel drug delivery systems for Misoprostol to improve its targeting to the uterus and minimize systemic side effects?
A: Research exploring targeted drug delivery systems for Misoprostol, such as nanoparticles or hydrogels, could potentially enhance its efficacy and reduce side effects. [] This is particularly relevant for its use in labor induction or management of miscarriage.
Q12: Are there any biomarkers that can be used to predict the effectiveness of Misoprostol for cervical ripening or labor induction?
A: Identifying predictive biomarkers for Misoprostol response could personalize treatment strategies and improve outcomes. Research exploring potential biomarkers, such as specific proteins or genetic markers, is needed. []
Q13: What analytical methods are commonly employed to quantify Misoprostol in biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique widely used for quantifying Misoprostol and its active metabolite in plasma. [, ]
Q14: What are the key considerations for validating analytical methods used to measure Misoprostol in biological samples?
A: Method validation for Misoprostol quantification should include assessing parameters like selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability. [] These measures ensure the reliability and reproducibility of the analytical data.
Q15: What is known about the environmental fate and potential ecological effects of Misoprostol?
A: Research investigating the potential environmental impact of Misoprostol, particularly its presence in wastewater and its effects on aquatic organisms, is limited and requires further investigation. []
Q16: What resources and collaborations are important for advancing research on Misoprostol and its applications?
A: Collaboration between clinicians, researchers, and pharmaceutical companies is essential to advance our understanding of Misoprostol. Sharing data, conducting large-scale clinical trials, and developing novel drug delivery systems are crucial for improving patient outcomes. [, ]
Q17: What are some of the key historical milestones in the development and use of Misoprostol?
A: Misoprostol was initially developed as a medication to prevent and treat gastric ulcers, particularly those associated with NSAID use. [] Its use in obstetrics, for labor induction, cervical ripening, and management of miscarriage, emerged later. [, ]
Q18: Are there any promising cross-disciplinary applications of Misoprostol beyond its traditional uses in gastroenterology and obstetrics?
A: Exploring potential applications of Misoprostol in other fields, such as oncology or wound healing, could lead to novel therapeutic strategies. [] Its ability to modulate various cellular processes makes it a promising candidate for further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















